molecular formula C14H10FNO B1610156 4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile CAS No. 220583-40-4

4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile

Cat. No. B1610156
CAS RN: 220583-40-4
M. Wt: 227.23 g/mol
InChI Key: VLJOTZAUMWJXDO-UHFFFAOYSA-N
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Description

“4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile” is a chemical compound with the CAS Number: 220583-40-4 . It has a molecular weight of 227.24 and its IUPAC name is 4-[(4-fluorophenyl)(hydroxy)methyl]benzonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H10FNO/c15-13-7-5-12(6-8-13)14(17)11-3-1-10(9-16)2-4-11/h1-8,14,17H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound appears as a crystalline powder . The compound should be stored at ambient temperature .

Scientific Research Applications

Organic Synthesis and Chemical Transformations

Studies have developed practical synthesis methods for compounds with structural similarities, indicating potential routes for synthesizing "4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile" and its applications in creating pharmaceuticals or organic materials. For instance, a practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials, showcases methodologies that could be relevant for synthesizing and applying "4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile" in pharmaceutical contexts (Qiu et al., 2009).

Photochemistry and Fluorescence

Research on fluorinated compounds and their photophysical properties suggests potential applications of "4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile" in developing fluorescent probes or materials. For example, studies on the influence of fluoro substitution on internal conversion in aromatic compounds could provide insights into the photophysical behavior of "4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile" and its use in optical materials or sensors (Druzhinin et al., 2001).

Material Science and Polymer Technology

The addition of fluorinated compounds to polymer solar cells to enhance power conversion efficiency suggests applications of "4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile" in improving material properties. Studies demonstrate how perfluorinated compounds as additives can lead to increased efficiency in polymer solar cells, indicating potential roles in developing advanced materials and coatings (Jeong et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-[(4-fluorophenyl)-hydroxymethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO/c15-13-7-5-12(6-8-13)14(17)11-3-1-10(9-16)2-4-11/h1-8,14,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJOTZAUMWJXDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457987
Record name 4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile

CAS RN

220583-40-4
Record name 4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5.00 g (28.57 mmol) of 4-fluorobromobenzene were dissolved in 100 ml tetrahydrofuran at −78° C. Addition of 21.4 ml (34.29 mmol) of a 1.6N solution of n-butyllithium in hexane was followed by stirring for 15 min and then dropwise addition of 4.50 g (34.29 mmol) of 4-cyanobenzaldehyde dissolved in 30 ml of tetrahydrofuran. The mixture was stirred at −78° C. for 1 h, warmed to RT and then stirred for 1 h. The reaction solution was mixed with water and ethyl acetate and the phases were separated. The aqueous phase was extracted three times with ethyl acetate, and the combined organic phases were washed with saturated aqueous sodium chloride solution and dried over sodium sulfate, and the solid was filtered. The solvents were removed in vacuo and the crude product was purified by preparative HPLC (mobile phase: acetonitrile/water gradient). Acetonitrile was removed from the product-containing fractions in a rotary evaporator, and the aqueous residue was extracted with dichloromethane. Removal of the solvent resulted in 2.37 g (36% of theory) of the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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